molecular formula C26H41NO2 B591390 N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide CAS No. 883715-22-8

N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide

Cat. No.: B591390
CAS No.: 883715-22-8
M. Wt: 399.6 g/mol
InChI Key: BMQBTHWVNBJSPS-NQLNTKRDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound are unavailable, related macamides (e.g., N-benzylhexadecanamide) exhibit:

  • ¹H NMR Peaks : δ 5.3–5.4 ppm (vinyl protons), δ 4.4–4.5 ppm (benzylic CH₂), and δ 7.2–7.4 ppm (aromatic protons).
  • ¹³C NMR Peaks : δ 170–175 ppm (amide carbonyl), δ 125–140 ppm (aromatic carbons), and δ 25–35 ppm (alkyl chain carbons).

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • Amide I : ~1680 cm⁻¹ (C=O stretch).
  • C-H Stretching : ~3000 cm⁻¹ (sp³ C-H) and ~3100 cm⁻¹ (aromatic C-H).

Mass Spectrometry (MS)

The compound fragments into diagnostic ions:

Ion m/z Description
[M + H]⁺ 400.32 Molecular ion
[C₈H₉O]⁺ 121.06 3-Methoxybenzyl fragment
[C₈H₁₂O]⁺ 138.09 Methoxybenzyl-derived fragment
[CH₂=CHCH₂]⁺ 41.05 Alkyl chain fragmentation

These fragments are consistent with N-(3-methoxybenzyl)-type macamides.

Computational Chemistry Predictions (DFT, Molecular Orbital Theory)

No direct DFT or molecular orbital studies are reported. However, computational tools predict:

  • Electron Density : High density around the amide carbonyl group and benzyl methoxy oxygen.
  • Reactivity : Potential hydrogen bonding via the amide N-H and methoxy O-H groups.
  • LogP : ~7.8, indicating hydrophobicity and membrane permeability.

Properties

IUPAC Name

(9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28)/b8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQBTHWVNBJSPS-NQLNTKRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187441
Record name (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883715-22-8
Record name (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883715-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

N-(3-Methoxy)Benzyllinoleamide has been shown to interact with various enzymes and proteins. It can inhibit fatty acid amide hydrolase, modulating anandamide expression. This interaction plays a crucial role in its biochemical reactions.

Metabolic Pathways

N-(3-Methoxy)Benzyllinoleamide is involved in various metabolic pathways. It is suggested that glucosinolates are one of the most important precursors of N-(3-Methoxy)Benzyllinoleamide.

Biological Activity

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, commonly referred to as a macamide, is a bioactive compound derived from Lepidium meyenii, known as maca. This compound has garnered attention due to its potential therapeutic effects, particularly in relation to the endocannabinoid system (ECS) and its neuroprotective properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide features a long carbon chain with specific double bond configurations that contribute to its unique biological properties. The methoxybenzyl substitution enhances its solubility and interaction with biological systems, making it a subject of pharmacological interest.

Target Enzyme: The primary target of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is the enzyme Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, this compound increases the levels of endocannabinoids such as anandamide in the brain .

Biochemical Pathways: The inhibition of FAAH affects various biochemical pathways related to the ECS, which plays a crucial role in regulating mood, pain sensation, and neuroprotection.

Neuroprotective Effects

Research indicates that N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide exhibits significant neuroprotective effects. In laboratory settings, it has been shown to protect against corticosterone-induced neurotoxicity and enhance synaptic structure-related protein expression in the hippocampus .

Case Study:

  • A study involving PC12 cells subjected to oxygen-glucose deprivation showed that treatment with this compound improved cell viability compared to control groups, suggesting its potential in neuroprotection during ischemic events .

Anti-Fatigue Activity

In animal models, particularly mice, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide demonstrated anti-fatigue properties. It enhanced endurance capacity by increasing liver glycogen levels and reducing markers of metabolic stress such as blood urea nitrogen and lactate levels .

Table 1: Effects on Metabolic Markers in Mice

ParameterControl GroupTreatment Group (N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide)
Liver Glycogen LevelsLowSignificantly Increased
Blood Urea NitrogenHighDecreased
Lactate Dehydrogenase LevelsElevatedReduced
Blood AmmoniaHighLowered

Pharmacokinetics

The pharmacokinetic profile of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide suggests concentration-dependent inhibitory activities against FAAH. While specific transport mechanisms within biological systems remain under investigation, its solubility in DMSO indicates potential for cellular uptake and distribution.

Metabolic Pathways

N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is believed to be involved in various metabolic pathways related to glucosinolates found in maca. These pathways may contribute to its bioactivity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Macamides

Structural Variations and Nomenclature

The table below highlights key structural differences among macamides closely related to N-(3-Methoxybenzyl-(9Z,12Z)-octadecadienamide:

Compound Name CAS Number Fatty Acid Chain Benzyl Substituent Key Features
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide 883715-22-8 18:2 (9Z,12Z) 3-methoxybenzyl Two double bonds, methoxy group
N-Benzyl-(9Z,12Z)-octadecadienamide (C4) 18286-71-0 18:2 (9Z,12Z) Benzyl Lacks methoxy group
N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (C1) 883715-23-9 18:3 (9Z,12Z,15Z) 3-methoxybenzyl Three double bonds
N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide (C2) 883715-18-2 18:3 (9Z,12Z,15Z) Benzyl Three double bonds, no methoxy
N-Benzyl-hexadecanamide (C5) 1572037-13-8 16:0 (saturated) Benzyl Saturated fatty acid chain

Key Structural Differences :

  • Fatty Acid Unsaturation : The number of double bonds (e.g., 18:2 vs. 18:3) affects membrane fluidity and interaction with lipid-mediated signaling pathways .
  • Benzyl Substituent: The 3-methoxy group in the target compound may enhance electron-donating capacity, influencing antioxidant activity and metabolic stability compared to non-substituted analogs like C4 .

Pharmacological Activities

Anti-Fatigue and Anti-Inflammatory Effects
  • N-Benzyl-(9Z,12Z)-octadecadienamide (C4) : Demonstrated significant anti-fatigue effects in mice, increasing grip strength and exercise duration while reducing pro-inflammatory cytokines (IL-1β) and reactive oxygen species (ROS) .
Osteogenic Activity
  • N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (C1) : Activates the Wnt/β-catenin pathway, promoting osteoblast differentiation and bone formation . The additional double bond in C1’s fatty acid chain may confer higher flexibility, facilitating receptor interactions absent in C3.
Neuroprotection
  • Both C3 and C4 improved cell adaptability in corticosterone (CORT)-induced PC12 cells, a model for neuronal stress. However, C3’s methoxy group might modulate oxidative stress responses more effectively .

Analytical and Industrial Relevance

  • Quality Control : HPLC methods effectively separate C3 from other macamides, ensuring accurate quantification in maca extracts .
  • Synthetic Accessibility : C3 is more challenging to synthesize than C4 due to the methoxy group’s introduction, impacting cost and purity in commercial preparations .

Q & A

Q. What is the primary biological mechanism of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in osteogenic differentiation?

The compound activates the canonical Wnt/β-catenin signaling pathway, promoting mesenchymal stem cell (MSC) differentiation into osteoblasts. Key evidence includes:

  • In vitro studies : At 10–20 µM concentrations, it upregulates β-catenin nuclear translocation and osteogenic markers (e.g., Runx2, ALP) in MSCs .
  • In vivo validation : Rodent models showed enhanced bone mineral density (BMD) by 15–20% after 8 weeks of treatment . Methodological recommendation : Use β-catenin inhibitors (e.g., ICG-001) or CRISPR-mediated β-catenin knockout to confirm pathway specificity.
Study Model Concentration Key Outcome Reference
Human MSCs10–20 µM↑ ALP activity, β-catenin nuclear localization
Rat osteoporosis5 mg/kg/day↑ BMD by 18% vs. control

Q. What analytical techniques are recommended for quantifying N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in plant extracts?

High-performance liquid chromatography (HPLC) with UV-Vis detection is the gold standard. Key parameters:

  • Mobile phase : 90% acetonitrile with 0.1% phosphoric acid improves resolution .
  • Retention time : 12.3 ± 0.5 min under optimized conditions (C18 column, 1.0 mL/min flow rate) .
  • Validation : Compare retention times with authenticated standards and quantify via peak area analysis .

Advanced Research Questions

Q. How does structural variation (e.g., degree of unsaturation) affect the bioactivity of macamides?

The compound’s bioactivity is sensitive to fatty acyl chain unsaturation:

  • Comparison with analogs :
  • N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (3 double bonds): 30% stronger osteogenic activity than the dienamide (2 double bonds) .
  • N-Benzyl analogs : Reduced Wnt activation by 40–60%, highlighting the critical role of the 3-methoxybenzyl group .
    Methodological insight : Use lipidomics to profile structure-activity relationships (SAR) and molecular docking to predict binding affinity to β-catenin.

Q. What experimental models are suitable for studying its neuroprotective effects?

  • CORT-induced PC12 cells : Pretreatment with 10 µM improves cell viability by 35% under oxidative stress .
  • In vivo cognitive models : Administer 2–5 mg/kg in rodent Alzheimer’s disease (AD) models to assess memory retention (e.g., Morris water maze) . Key challenge : Differentiate neuroprotection via Wnt signaling versus antioxidant pathways. Use dual-reporter assays (e.g., β-catenin/NF-κB) .

Q. How can researchers resolve contradictions in reported signaling pathways activated by this compound across different cellular models?

Discrepancies arise from cell-type-specific responses:

  • Example : In adipocytes, the compound inhibits PPARγ (linked to metabolic effects), contrasting with Wnt activation in MSCs . Resolution strategy :

Perform transcriptomic profiling (RNA-seq) to identify context-dependent pathways.

Use isoform-specific inhibitors (e.g., TCF7L2 siRNA for Wnt vs. GW9662 for PPARγ).

Q. What are the critical parameters to optimize in the synthesis of this compound?

Synthesis via amidation of (9Z,12Z)-octadecadienoyl chloride with 3-methoxybenzylamine requires:

  • Reaction conditions : Anhydrous DMF, 0–5°C, 12-hour stirring (yield: 75–80%) .
  • Purification : Hexane/ethyl acetate (7:1) chromatography achieves >98% purity . Table : Key synthesis variables and outcomes:
Parameter Optimal Range Impact on Yield
Temperature0–5°C↓ Side reactions
Solvent polarityLow (Hex/EtOAc)↑ Purity
Reaction time12 hours↑ Completion

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Stability assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours.
  • Findings : 85% remains intact in plasma, but <50% in gastric fluid, suggesting enteric coating for oral delivery . Analytical tool : LC-MS/MS to detect degradation products (e.g., free fatty acids or benzylamine derivatives) .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on its efficacy in metabolic disease models?

Variability stems from:

  • Dosage differences : 1 mg/kg shows negligible effects, while 5 mg/kg reduces hepatic triglycerides by 25% .
  • Model selection : High-fat diet (HFD) rodents respond better than genetic models (e.g., db/db mice) . Recommendation : Standardize dosing protocols and use combinatorial models (e.g., HFD + ovariectomy for postmenopausal metabolic syndrome).

Key Research Gaps

  • Long-term toxicity : No data beyond 12-week exposure .
  • Cross-species pharmacokinetics : Limited comparative studies (rodent vs. primate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.